Bienvenue dans la boutique en ligne BenchChem!

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole

Halogen bonding Kinase inhibitor design Structure-activity relationship

Procure CAS 2549066-58-0 as your definitive screening compound for MerTK and Axl biochemical assays. This compound is a direct, halogenated variant of the patent-claimed azetidinyl benzoxazole series (WO/2024/084447). The essential 4-bromo-pyrazole moiety engages in halogen bonding with the kinase hinge region, a critical pharmacophoric feature for achieving potent target selectivity. This makes it functionally non-interchangeable with non-halogenated analogs. Sourced at ≥95% purity, it is also a versatile intermediate primed for rapid library diversification via Suzuki coupling at the C-4 bromine position, eliminating de novo synthesis.

Molecular Formula C14H12BrClN4O
Molecular Weight 367.63 g/mol
CAS No. 2549066-58-0
Cat. No. B6459322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole
CAS2549066-58-0
Molecular FormulaC14H12BrClN4O
Molecular Weight367.63 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)CN4C=C(C=N4)Br
InChIInChI=1S/C14H12BrClN4O/c15-10-4-17-20(8-10)7-9-5-19(6-9)14-18-12-2-1-11(16)3-13(12)21-14/h1-4,8-9H,5-7H2
InChIKeyWWQMACDQNNOLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole (CAS 2549066-58-0): Chemical Identity and Procurement Baseline


2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole (CAS 2549066-58-0) is a heterocyclic small molecule (C14H12BrClN4O, MW 367.63 g/mol) that integrates a 6-chloro-1,3-benzoxazole core, an azetidine linker, and a 4-bromo-1H-pyrazole moiety . The benzoxazole-azetidine scaffold has been validated in recent drug-discovery campaigns as a privileged motif for Mer tyrosine kinase (MerTK) and Axl inhibition, with potent, selective inhibitors bearing this substituent reported in both patent [1] and primary medicinal chemistry literature [2]. This compound is supplied as a research-grade chemical (typical purity 95%) and is positioned as a versatile intermediate or screening candidate for kinase-targeted programs.

Why Generic Substitution Fails for 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole (CAS 2549066-58-0)


Although several vendors list closely related analogs—such as 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole and 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole [1]—these compounds are not functionally interchangeable. The 4-bromo substituent on the pyrazole ring introduces a heavy halogen capable of engaging in halogen bonding with backbone carbonyls in kinase hinge regions, a pharmacophoric feature absent in the methyl and imidazole analogs [2]. Furthermore, recent azetidine-benzoxazole MerTK/Axl inhibitor patents explicitly claim halogen-substituted (including bromo) pyrazole variants as preferred embodiments, underscoring the critical role of the C-4 bromine in achieving target potency and selectivity [3]. Substituting with a non-halogenated or differently halogenated analog without confirmatory biochemical profiling risks losing the specific molecular recognition required for the intended kinase target, making direct procurement of the exact CAS 2549066-58-0 compound essential for reproducible research.

Quantitative Differentiation Evidence for 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole (CAS 2549066-58-0)


Halogen Bonding Potential of 4-Bromo-pyrazole vs. 4-Methyl-pyrazole and Imidazole Analogs

The 4-bromo substituent on the pyrazole ring of CAS 2549066-58-0 introduces a σ-hole that can engage in halogen bonding with backbone carbonyl oxygens in kinase hinge regions, a well-established interaction in medicinal chemistry with typical halogen-bond distances of 2.8–3.2 Å and interaction energies up to −5 kcal/mol [1]. In contrast, the 4-methyl analog (6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole) lacks this heavy halogen entirely, and the imidazole analog (6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole, CAS 2549021-84-1) replaces the pyrazole with a five-membered heterocycle that alters the hydrogen-bond donor/acceptor geometry at the hinge [2]. In a structurally analogous system, the p38α MAP kinase inhibitor SC-409—a trisubstituted pyrazole bearing a 4-chlorophenyl group—achieves IC50 = 40 nM against p38α, demonstrating that halogen-bearing pyrazole motifs can yield potent kinase engagement .

Halogen bonding Kinase inhibitor design Structure-activity relationship

Patent-Cited Preference for 4-Halogenated Pyrazole Variants in MerTK/Axl Azetidine-Benzoxazole Series

International Patent Application WO/2024/084447, filed by Dong-A ST Co., Ltd., claims azetidinyl benzoxazole compounds as Mer and Axl inhibitors for cancer immunotherapy [1]. The generic Markush structure encompasses a wide range of R1 substituents, with halogen-substituted (including bromo) pyrazoles specifically recited among preferred embodiments. The patent's exemplification and biological data establish that picomolar to low nanomolar MerTK biochemical IC50 values are achievable within this scaffold class, with representative compounds achieving MerTK IC50 < 10 nM and cellular chemotaxis IC50 values as low as 30 nM in functional assays [2]. In contrast, non-halogenated or differently substituted analogs fall outside the optimal potency range defined in the patent SAR tables.

MerTK inhibitor Axl inhibitor Patent SAR Immuno-oncology

Purity and Physicochemical Identity Relative to Structurally Similar Sourcing Alternatives

CAS 2549066-58-0 is commercially supplied at ≥95% purity (HPLC) as a research-grade solid, enabling direct use in biochemical screening without additional purification . Its molecular weight (367.63 g/mol) and calculated LogP (approximately 2.8–3.2) place it within a favorable lead-like property space (MW < 400, cLogP 1–4) suited for kinase inhibitor optimization [1]. In comparison, the closely related 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole carries a methyl substituent with a reduced molecular weight (~353.8 g/mol) and lowered lipophilicity (ΔcLogP ≈ −0.5 to −0.8), altering passive membrane permeability and potentially affecting cellular assay outcomes .

Chemical purity Procurement specification Reproducibility

Synthetic Versatility: 4-Bromo Handle for Downstream Derivatization via Cross-Coupling

The 4-bromo substituent on the pyrazole ring of CAS 2549066-58-0 serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the pyrazole C-4 position into aryl, heteroaryl, amine, or alkyne derivatives without altering the benzoxazole-azetidine core [1]. This is a distinct advantage over the 4-methyl analog, which lacks a reactive coupling handle, and over the imidazole analog, which positions the heteroatom differently and alters the regiochemistry of potential derivatization. In kinase inhibitor development, 4-bromopyrazole has been utilized as a key intermediate for generating structurally diverse analogs for targeted inhibitor screening, with the bromine atom facilitating late-stage functionalization in parallel library synthesis .

Cross-coupling Chemical biology Derivatization Medicinal chemistry

Class-Level Kinase Selectivity Advantages of 4-Halogenated Pyrazoles over Non-Halogenated Heterocycles

In the broader kinase inhibitor landscape, 4-halogenated pyrazoles have consistently demonstrated enhanced selectivity profiles compared to non-halogenated counterparts. The p38α MAP kinase inhibitor SC-409, a trisubstituted pyrazole bearing a 4-halogenated phenyl moiety, exhibits IC50 = 40 nM against p38α with selectivity over 50 other kinases screened, including modest selectivity over p38β . This selectivity is attributed in part to the halogen-mediated interactions within the kinase ATP-binding pocket [1]. In the MerTK/Axl azetidine-benzoxazole series, optimized compounds achieve >100-fold selectivity for MerTK over a panel of >300 kinases, with the halogenated pyrazole component contributing to kinase selectivity through shape complementarity and specific polar interactions [2].

Kinase selectivity p38 MAP kinase ATP-competitive inhibition Pyrazole SAR

Scientific Selection Scenarios for 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole (CAS 2549066-58-0)


MerTK/Axl Kinase Inhibitor Hit Finding and Lead Optimization

Procure CAS 2549066-58-0 as a screening compound for MerTK and Axl biochemical assays, leveraging its structural alignment with the patent-claimed azetidinyl benzoxazole series (WO/2024/084447) [1]. The 4-bromo-pyrazole motif is specifically cited among preferred halogenated embodiments in the patent, and compounds within this scaffold class have demonstrated MerTK biochemical IC50 < 10 nM in the Frey et al. (2024) AbbVie program [2]. This compound is suitable for initial single-point inhibition screening at 1–10 µM followed by full dose-response IC50 determination, with the bromine atom providing a synthetic handle for subsequent parallel library expansion via Suzuki coupling.

Halogen-Bond-Dependent Kinase Selectivity Profiling

Use CAS 2549066-58-0 as a tool compound to systematically evaluate the contribution of halogen bonding to kinase selectivity in a panel assay. The bromine σ-hole enables specific interactions with backbone carbonyls in kinase hinge regions, a feature quantifiable through X-ray crystallography (expected Br···O distance 2.8–3.2 Å) [3]. By screening this compound alongside its 4-methyl and imidazole analogs, researchers can isolate the selectivity contribution of the bromine substituent against a panel of >300 kinases, as demonstrated in the MerTK inhibitor selectivity assessment paradigm [2].

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling at the C-4 Bromine Handle

Employ CAS 2549066-58-0 as a single versatile intermediate for generating structurally diverse benzoxazole-azetidine-pyrazole analogs via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling at the C-4 bromine position [4]. Under standard Suzuki conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80 °C), aryl and heteroaryl boronic acids can be introduced with typical yields of 60–95%, enabling the rapid synthesis of a 24–96 compound library from a single purchased precursor. This bypasses the need for de novo synthesis of each analog required when starting from the non-functionalizable 4-methyl variant.

Physicochemical Property Benchmarking for Lead-Like Kinase Inhibitor Space

Utilize CAS 2549066-58-0 as a reference compound for benchmarking the physicochemical property window of the azetidine-benzoxazole scaffold class. With MW = 367.63 g/mol and cLogP ≈ 2.8–3.2, it occupies a favorable lead-like property space (MW < 400, cLogP 1–4) [5]. This property profile can serve as a calibration point for assessing subsequent analog libraries and for computational ADME prediction model training within kinase inhibitor discovery programs.

Quote Request

Request a Quote for 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.